molecular formula C13H19ClO B14073480 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene

1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene

Cat. No.: B14073480
M. Wt: 226.74 g/mol
InChI Key: HZNMKGXTMZONIX-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The ethyl and ethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzene ring, to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed:

    Substitution: 1-(3-Hydroxypropyl)-3-ethoxy-5-ethylbenzene or 1-(3-Aminopropyl)-3-ethoxy-5-ethylbenzene.

    Oxidation: 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzaldehyde or 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzoic acid.

    Reduction: 1-(3-Chloropropyl)-3-ethoxy-5-ethylcyclohexane.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biochemical pathways and interactions, particularly those involving aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals, including polymers and resins, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethoxy and ethyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry and industrial applications.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethoxy-5-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-11-8-12(6-5-7-14)10-13(9-11)15-4-2/h8-10H,3-7H2,1-2H3

InChI Key

HZNMKGXTMZONIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OCC)CCCCl

Origin of Product

United States

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